molecular formula C5H11ClO2S B2425632 Pentane-2-sulfonyl chloride CAS No. 59427-30-4

Pentane-2-sulfonyl chloride

Cat. No. B2425632
CAS RN: 59427-30-4
M. Wt: 170.65
InChI Key: SWDKDEZOYSRUBC-UHFFFAOYSA-N
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Description

Pentane-2-sulfonyl chloride is an organosulfur compound with the molecular formula C5H11ClO2S . It is a derivative of pentane, where one of the hydrogen atoms on the second carbon atom is replaced by a sulfonyl chloride group (-SO2Cl). The sulfonyl chloride group is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one chlorine atom .


Synthesis Analysis

The synthesis of sulfonyl chlorides, including pentane-2-sulfonyl chloride, often involves the use of chlorosulfonic acid as a reagent . This method is commonly used due to its high yield compared to other methods . Another recent method involves the use of a photocatalyst, potassium poly(heptazine imide), for the chromoselective synthesis of sulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of pentane-2-sulfonyl chloride consists of a five-carbon alkane chain with a sulfonyl chloride group attached to the second carbon atom . The molecule has a total of 19 bonds, including 8 non-hydrogen bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 sulfone .


Chemical Reactions Analysis

Sulfonyl chlorides, including pentane-2-sulfonyl chloride, are highly reactive towards water and other nucleophiles due to the presence of a good leaving group (Cl) . They can undergo substitution reactions with various nucleophilic reagents, leading to the formation of a wide range of sulfonyl derivatives .


Physical And Chemical Properties Analysis

Pentane-2-sulfonyl chloride has a molecular weight of 170.66 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The molecule has a topological polar surface area of 42.5 Ų .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Pentane-2-sulfonyl chloride is a valuable reagent in synthetic chemistry, particularly in the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives. Wu et al. (2021) developed an efficient method for preparing sulfonyl alkynyl/allyl/cyano-substituted BCP derivatives through radical-mediated difunctionalization of propellane. This method features broad functional group tolerance and excellent atom-economy, highlighting the utility of Pentane-2-sulfonyl chloride in creating diverse and complex molecular structures (Wu et al., 2021).

Heterocyclic Chemistry

In the field of heterocyclic chemistry, Pentane-2-sulfonyl chloride plays a crucial role in the synthesis of various heterocyclic sulfonyl chlorides and derivatives. Cremlyn et al. (1981) described the synthesis of several chlorosulfonylfuran carboxylic acids and amides, demonstrating the versatility of Pentane-2-sulfonyl chloride in constructing complex heterocyclic frameworks (Cremlyn et al., 1981).

Organic Chemistry and Catalyst Development

In organic chemistry and catalyst development, Pentane-2-sulfonyl chloride is instrumental. For instance, Sun et al. (2015) utilized it in the iodine-catalyzed synthesis of fully substituted pyrazoles, demonstrating its role in bond-forming reactions involving sulfur-nitrogen and carbon-oxygen bonds (Sun et al., 2015).

Polymer Chemistry

Pentane-2-sulfonyl chloride also finds applications in polymer chemistry. Percec et al. (1992) explored its use in the synthesis of aromatic polyethers, showing its utility in generating complex polymer structures (Percec et al., 1992).

Solid-Phase Organic Synthesis

In solid-phase organic synthesis, polymer-supported sulfonyl chloride, which can be derived from Pentane-2-sulfonyl chloride, is used in the synthesis of disubstituted 1,3-oxazolidin-2-ones. Holte et al. (1998) demonstrated this application, underlining the compound's relevance in the creation of heterocyclic compounds (Holte et al., 1998).

Mechanism of Action

Future Directions

Recent research has focused on developing more sustainable methods for the synthesis of sulfones, including sulfonyl chlorides . These include improvements of classical methods and emerging technologies such as photo- and electrochemical methods or the direct fixation of SO2 . The development of radical-based strategies for the construction of sulfones has also been highlighted .

properties

IUPAC Name

pentane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2S/c1-3-4-5(2)9(6,7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDKDEZOYSRUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentane-2-sulfonyl chloride

CAS RN

59427-30-4
Record name pentane-2-sulfonyl chloride
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